1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene

π-Facial stereoselectivity Diels–Alder cycloaddition Spirocyclic dienophile

1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene (CAS 581784-88-5) is a synthetic spirocyclic cross-conjugated cyclohexadienone with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g·mol⁻¹. It belongs to the oxaspiro dienone class and serves as a probe dienophile for investigating π-facial stereoselectivity in Diels–Alder cycloadditions.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 581784-88-5
Cat. No. B12585938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene
CAS581784-88-5
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1CC2(C=CC3(C=C2)OCCO3)OC1
InChIInChI=1S/C11H14O3/c1-2-10(12-7-1)3-5-11(6-4-10)13-8-9-14-11/h3-6H,1-2,7-9H2
InChIKeyRUNYEYUYNSTSHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene Procurement Guide: Core Identity and Research Classification


1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene (CAS 581784-88-5) is a synthetic spirocyclic cross-conjugated cyclohexadienone with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g·mol⁻¹ [1]. It belongs to the oxaspiro dienone class and serves as a probe dienophile for investigating π-facial stereoselectivity in Diels–Alder cycloadditions [2]. The compound is the tetrahydrofuran-containing member (designated 1a) of an ether series that also includes spirooxetane (1b) and spirooxirane (1c) analogs, and was central to establishing the 'syn oxygen phenomenon' governing diastereofacial preference in [4+2] cycloadditions [2].

1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene: Why In-Class Analogs Cannot Be Interchanged


In-class spirocyclic cyclohexadienones—differing only in the size of the oxaspiro ring—exhibit dramatic and quantifiable divergence in π-facial stereoselectivity during Diels–Alder cycloadditions [1]. Simply substituting 1,4,9-trioxadispiro[4.2.4.2]tetradeca-6,13-diene with its spirooxetane (1b) or spirooxirane (1c) analog results in a marked erosion of syn diastereoselectivity, from 97:3 down to as low as 81:19 [1]. This loss of stereochemical fidelity is not recoverable by adjusting solvent polarity or temperature, as the selectivity hierarchy is intrinsic to the ground-state electronic structure of the oxaspiro ring [1]. The evidence below quantifies these differences and demonstrates why only this specific tetrahydrofuran-spiro dienone delivers the highest levels of facial control required for stereochemically demanding synthetic sequences.

1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene: Quantitative Differentiation Evidence Against Closest Analogs


Diastereoselectivity Advantage of 1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene Over Spirooxetane and Spirooxirane Analogs in Cyclopentadiene Cycloaddition

1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene (1a) achieves a 97:3 syn:anti diastereomeric ratio when reacted with cyclopentadiene in CH₂Cl₂ at 25 °C, compared to 86:14 for spirooxetane analog 1b and 81:19 for spirooxirane analog 1c under identical solvent and temperature conditions (CF₃CH₂OH, 36 °C) [1]. The syn selectivity advantage of 1a over 1b and 1c is maintained across solvents (CH₂Cl₂, CH₃CN, CF₃CH₂OH) and dienes (cyclopentadiene, spiro[2.4]hepta-4,6-diene) [1].

π-Facial stereoselectivity Diels–Alder cycloaddition Spirocyclic dienophile

Reaction Rate and Yield Advantage of 1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene in Polar Solvent vs. Less-Polar Media

For 1,4,9-trioxadispiro[4.2.4.2]tetradeca-6,13-diene (1a), the Diels–Alder reaction with cyclopentadiene proceeds with a solvent-dependent rate acceleration in the order CF₃CH₂OH >> CH₃CN ≈ CH₂Cl₂, achieving 86–90% isolated yield within 1 day at 25 °C or 6 h at 36 °C in CF₃CH₂OH, compared to only 61% yield after 7 days in CH₂Cl₂ [1]. In contrast, spirooxetane 1b and spirooxirane 1c require longer reaction times (6–15 h at 36 °C in CF₃CH₂OH) to reach comparable conversion [1].

Solvent rate acceleration Diels–Alder kinetics Trifluoroethanol effect

Superior Endo:Exo Selectivity of 1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene with Sterically Shielded Diene Spiro[2.4]hepta-4,6-diene

With the more sterically demanding spiro[2.4]hepta-4,6-diene (SH), 1,4,9-trioxadispiro[4.2.4.2]tetradeca-6,13-diene (1a) maintains a 77:23 endo:exo ratio (86% yield, 15 h, CF₃CH₂OH, 55 °C), whereas spirooxetane 1b drops to 64:36 and spirooxirane 1c to 65:35 [1]. The selectivity gap widens under these more challenging steric conditions, underscoring the unique capacity of the tetrahydrofuran spiro ring to sustain facial control [1].

Sterically hindered diene Endo selectivity Spiro[2.4]hepta-4,6-diene

Consistent Syn Selectivity Across Diene Scope: 1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene vs. Lactone Analog 2a in Cycloadditions with 1,3-Cyclohexadiene

With 1,3-cyclohexadiene as the diene partner, 1,4,9-trioxadispiro[4.2.4.2]tetradeca-6,13-diene (1a) yields exclusively the endo cycloadduct with >99% syn selectivity and 96% isolated yield, whereas the spirolactone analog 2a requires Lewis acid catalysis (BF₃·OEt₂) to achieve comparable conversion and still produces a mixture of exo and endo adducts [1]. The ether oxygen in 1a exhibits a stronger directive effect than the lactone carbonyl in 2a under uncatalyzed conditions [1].

Diene scope generality Lactone comparator 2a 1,3-Cyclohexadiene cycloaddition

Scalable Synthesis Route for 1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene via Normant Reagent Pathway vs. Low-Yield Oxidative Cyclization of Spirooxetane 1b

1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene (1a) is accessible via a multistep route employing Normant reagent addition, monotosylation, spontaneous cyclization, double bromination–dehydrobromination, and acetal hydrolysis, which circumvents the modest yield of the direct oxidative cyclization of 3-(4-hydroxyphenyl)propanol with iodobenzene diacetate [1]. In contrast, spirooxetane 1b is prepared by photochemical [2+2] cycloaddition of ethylene to p-benzoquinone, a specialized photochemical method that is less amenable to scale-up and requires dedicated irradiation equipment [1].

Synthetic accessibility Normant reagent Scalable preparation

Theoretical Grounding: HF/6-31G* LUMO Analysis Confirms the Unique Electronic Basis for 1a's Facial Selectivity Over 1b and 1c

HF/6-31G* calculations reveal that the LUMO orbitals of 1a, 1b, and 1c share a common feature: the σ-bond orbitals at C4 are out of phase with the neighboring C3/C5 π lobes, but the magnitude of this hyperconjugative effect correlates with the electron-donating capacity of the ethereal oxygen, which decreases in the order tetrahydrofuran (1a) > oxetane (1b) > oxirane (1c) [1]. This computational ranking aligns precisely with the experimentally observed selectivity trend (1a > 1b > 1c) and provides a rational, non-empirical basis for selecting 1a as the dienophile of choice when maximal syn selectivity is required [1].

Computational chemistry HF/6-31G* LUMO analysis Cieplak model

1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene: Highest-Impact Application Scenarios Based on Quantitative Differentiation Evidence


Stereoselective Synthesis of Polycyclic Frameworks Requiring Four Contiguous Stereogenic Centers in a Single Diels–Alder Operation

When synthetic strategy demands the installation of four contiguous stereogenic centers via a single intermolecular Diels–Alder cycloaddition—as in the total synthesis of scyphostatin and related epoxyquinoid natural products—1,4,9-trioxadispiro[4.2.4.2]tetradeca-6,13-diene (1a) is the preferred dienophile because it delivers the highest syn diastereoselectivity (97:3 with cyclopentadiene) among the oxaspiro series [1]. The 11–16 percentage-point selectivity advantage over spirooxetane 1b and spirooxirane 1c translates directly into higher isolated yields of the desired stereoisomer and reduced purification burden [1].

Mechanistic Probe for Fundamental Studies of π-Facial Stereoselectivity and Hyperconjugative Control

The compound serves as the benchmark tetrahydrofuran-spiro dienophile for investigating the 'syn oxygen phenomenon' in Diels–Alder reactions [1]. Its experimentally measured selectivity gradient (1a > 1b > 1c) and the corresponding HF/6-31G* computational data make it the indispensable reference standard for any study aiming to validate or extend the Cieplak model of hyperconjugative stereocontrol in 4,4-disubstituted cyclohexadienones [1].

Uncatalyzed Cycloadditions with Low-Reactivity Dienes for Greener Synthetic Protocols

For laboratories pursuing mild, metal-free, and Lewis-acid-free cycloaddition conditions, 1a uniquely reacts with 1,3-cyclohexadiene to give exclusive endo syn product (>99%) in 96% yield without any catalyst, whereas the spirolactone analog 2a is unreactive under identical conditions [1]. This catalyst-free profile simplifies downstream purification, reduces waste, and aligns with green chemistry principles in both academic and process-scale settings [1].

Building Block for Diversified Spirocyclic Libraries via Post-Cycloaddition Functionalization

The Diels–Alder adducts derived from 1a contain the intact tetrahydrofuran and dioxolane spiro rings, which can be selectively unmasked or further elaborated—for instance, via acetal hydrolysis to reveal ketone functionality—as demonstrated in the synthetic route to 1a itself [1]. This makes 1a a versatile entry point for generating structurally diverse spirocyclic compound libraries for medicinal chemistry or materials science screening [1].

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